![molecular formula C16H9ClO B11757142 8-Chloronaphtho[1,2-b]benzofuran](/img/structure/B11757142.png)

8-Chloronaphtho[1,2-b]benzofuran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

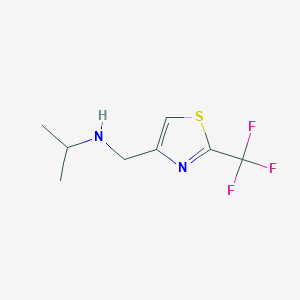

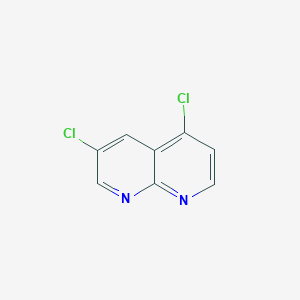

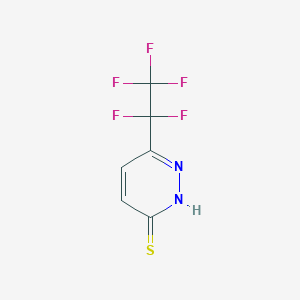

8-Chloronaphtho[1,2-b]benzofuran is a chemical compound with the molecular formula C₁₆H₉ClO and a molecular weight of 252.7 g/mol . This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Einer der Synthesewege zur Herstellung von Naphtho[1,2-b]benzofuran-Derivaten beinhaltet die photochemische Reaktion von 2,3-disubstituierten Benzofuranen. Dieser Prozess umfasst die Photocyclisierung des Hexatrien-Systems und die anschließende Aromatisierung des Benzolrings durch die Eliminierung eines Wassermoleküls . Eine weitere Methode beinhaltet die photoinduzierte Umlagerung von 4H-Chromen-4-on-Derivaten, die die Photocyclisierung des Hexatrien-Systems, [1,9]-H-sigmatrope Umlagerung und heterocyclische Ringöffnung umfasst .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für 8-Chloronaphtho[1,2-b]benzofuran sind in der Literatur nicht gut dokumentiert. Die oben genannten Methoden können für die großtechnische Synthese angepasst werden, wobei die Reaktionsbedingungen entsprechend optimiert und die Prozesse skaliert werden müssen.

Analyse Chemischer Reaktionen

Reaktionstypen

8-Chloronaphtho[1,2-b]benzofuran durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Derivate führen.

Substitution: Substitutionsreaktionen, insbesondere elektrophile aromatische Substitution, können verschiedene Substituenten in den Benzofuranring einführen.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Elektrophile wie Halogene für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach der jeweiligen Reaktion, beinhalten jedoch im Allgemeinen kontrollierte Temperaturen und geeignete Lösungsmittel.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zur Bildung von Chinonen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Benzofuranring einführen können.

Wissenschaftliche Forschungsanwendungen

8-Chloronaphtho[1,2-b]benzofuran hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Benzofuran-Derivate sind dafür bekannt, bestimmte Enzyme und Rezeptoren zu hemmen, was zu ihren biologischen Wirkungen führt . So hemmen beispielsweise einige Benzofuran-Derivate den Hypoxia-induzierbaren Faktor (HIF-1)-Signalweg, der an der Karzinogenese des Tumorproteins p53 beteiligt ist .

Wirkmechanismus

The mechanism of action of 8-Chloronaphtho[1,2-b]benzofuran involves its interaction with various molecular targets and pathways. Benzofuran derivatives are known to inhibit specific enzymes and receptors, leading to their biological effects . For example, some benzofuran derivatives inhibit the hypoxia-inducible factor (HIF-1) pathway, which is involved in the carcinogenesis of tumor protein p53 .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den ähnlichen Verbindungen zu 8-Chloronaphtho[1,2-b]benzofuran gehören andere Naphtho[1,2-b]benzofuran-Derivate und Benzofuran-Derivate . Diese Verbindungen teilen sich eine ähnliche Kernstruktur, unterscheiden sich jedoch in ihren Substituenten und spezifischen biologischen Aktivitäten.

Einzigartigkeit

This compound ist aufgrund seines spezifischen Chlorsubstituenten einzigartig, der seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Die einzigartige Struktur dieser Verbindung ermöglicht es ihr, im Vergleich zu anderen Benzofuran-Derivaten mit verschiedenen molekularen Zielstrukturen zu interagieren, was sie zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen macht .

Eigenschaften

Molekularformel |

C16H9ClO |

|---|---|

Molekulargewicht |

252.69 g/mol |

IUPAC-Name |

8-chloronaphtho[1,2-b][1]benzofuran |

InChI |

InChI=1S/C16H9ClO/c17-11-6-8-15-14(9-11)13-7-5-10-3-1-2-4-12(10)16(13)18-15/h1-9H |

InChI-Schlüssel |

DADLCAVHMULBPR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC3=C2OC4=C3C=C(C=C4)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-(4-oxo-3,4-dihydrobenzo[d][1,3,2]diazaborinin-2(1H)-yl)picolinate](/img/structure/B11757099.png)

![(2E)-1-methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine](/img/structure/B11757107.png)

![Methyl 3-[methyl(pentan-2-yl)amino]propanoate](/img/structure/B11757121.png)